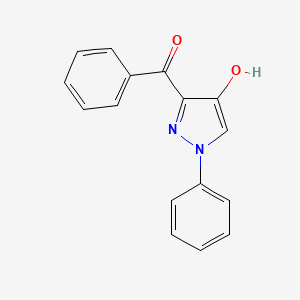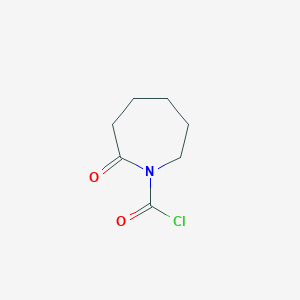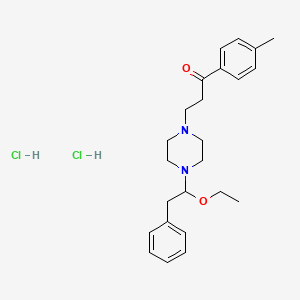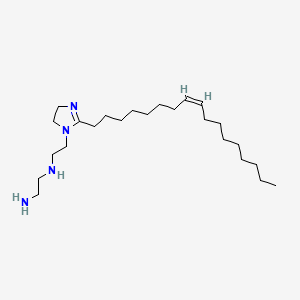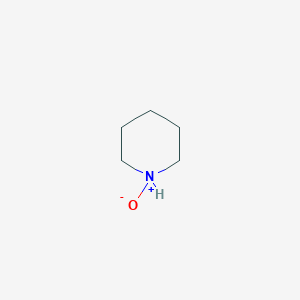![molecular formula C21H27NO2 B14702541 (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine CAS No. 14921-60-9](/img/structure/B14702541.png)
(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine is an organic compound characterized by the presence of both pentyloxy and propoxy groups attached to phenyl rings
Preparation Methods
The synthesis of (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine typically involves a series of organic reactions. One common method is the condensation reaction between 4-pentyloxybenzaldehyde and 4-propoxybenzylamine under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or propoxy groups can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine can be compared with other similar compounds, such as:
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound is used as a pharmaceutical intermediate and has similar structural features.
Pantoprazole Related Compounds: These compounds are used in the pharmaceutical industry and share some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
14921-60-9 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)-1-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27NO2/c1-3-5-6-16-24-21-13-9-19(10-14-21)22-17-18-7-11-20(12-8-18)23-15-4-2/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI Key |
WACWUKLPODQNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


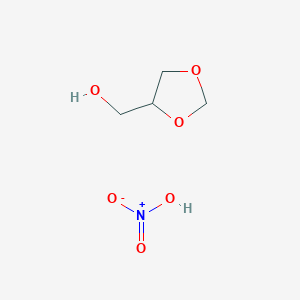
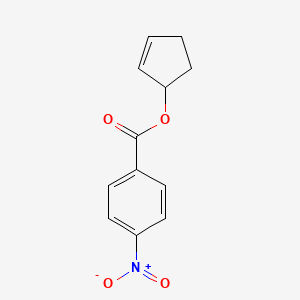
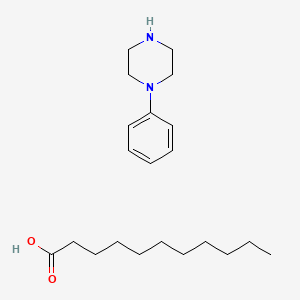
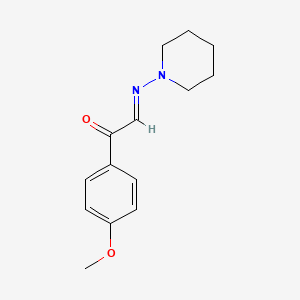
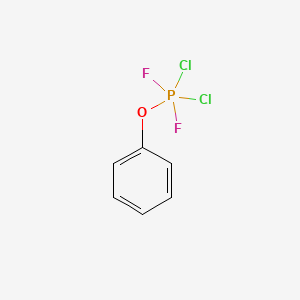
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)


